(S)-2-Bromo-1-(4-fluorophenyl)ethanol
Description
Properties
Molecular Formula |
C8H8BrFO |
|---|---|
Molecular Weight |
219.05 g/mol |
IUPAC Name |
(1S)-2-bromo-1-(4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2/t8-/m1/s1 |
InChI Key |
BLCAVFHRXRACAU-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CBr)O)F |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparison of Brominated Ethanol Derivatives
Key Observations:
Substituent Electronic Effects: The 4-fluoro group in this compound provides electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions compared to 4-bromo or 4-chloro analogs. This is critical in reactions where the aromatic ring participates in resonance stabilization . 4-Bromo derivatives (e.g., (S)-2-bromo-1-(4-bromophenyl)ethanol) exhibit steric hindrance, reducing enzymatic conversion rates (35% vs. 62% for fluorinated analogs in imidazo purinone synthesis) .
Synthesis Efficiency :
- Stereoselective borane reduction outperforms enzymatic resolution in yield (100% vs. 35%) but requires specialized catalysts. Enzymatic methods, while lower-yielding, achieve high enantiopurity (99% ee) under mild conditions .
Application-Specific Performance: Fluorinated compounds (e.g., 6-(4-fluorophenyl)-imidazo purinone) are preferred in drug discovery due to fluorine’s metabolic stability and bioavailability enhancement. Chloro and bromo analogs are less common in clinical candidates due to toxicity concerns .
Structural and Functional Divergence in Related Compounds
Case Study: Enzymatic Resolution Efficiency
- (R,S)-2-Bromo-1-(4-bromophenyl)ethanol undergoes enzymatic resolution using Pseudomonas fluorescens lipase immobilized on silk fibroin spheres. After 96 hours, the (S)-acetate is obtained in 35% conversion with 99% ee .
- In contrast, this compound is synthesized chemically with 100% yield, bypassing enzymatic bottlenecks. The fluorine atom’s smaller size and higher electronegativity likely reduce steric clashes in the enzyme’s active site, but the chemical route remains more efficient .
Table 2: Impact of Reaction Conditions on Yield
- Purification Methods: Flash column chromatography () yields ~62% for imidazo purinones, while hot filtration () achieves 75–80% for indoline derivatives. The target compound’s direct crystallization simplifies purification .
Preparation Methods
Enantioselective Reduction Using Baker’s Yeast
The reduction of 2-bromo-4-fluoroacetophenone (1a ) to (S)-2-bromo-1-(4-fluorophenyl)ethanol (2a ) via microbial catalysts is a widely validated approach. Baker’s yeast (Saccharomyces cerevisiae) achieves >90% conversion and 99% enantiomeric excess (ee) under aerobic conditions at 30°C in Tris-HCl buffer (pH 7.0) with 2-propanol as a cosolvent. The reaction typically completes within 48 hours, with NADPH regeneration facilitated by glucose dehydrogenase.
Key Parameters:
| Parameter | Value |
|---|---|
| Substrate Concentration | 2 mM |
| Temperature | 30°C |
| Reaction Time | 48 hours |
| ee | 99% |
| Yield | >90% |
Biotransformation Using Rhodotorula rubra KCh 82
Rhodotorula rubra KCh 82 demonstrates exceptional efficiency, converting 1a to 2a with >99% substrate conversion and 99% ee within 24 hours. The process utilizes whole-cell biocatalysts in a phosphate buffer (pH 7.5) at 25°C, with no observed byproduct formation.
Enzymatic Reduction with Engineered Reductases
TeSADH Mutants for Stereocontrol
Mutants of Thermoanaerobacter sp. alcohol dehydrogenase (TeSADH), such as P84S/I86A and ΔP84/A85G, enable asymmetric reduction of 1a to 2a with >99% ee. These mutants operate in aqueous buffer (pH 7.0) at 35°C, using 2-propanol for cofactor regeneration. The ΔP84/A85G variant achieves quantitative yield within 8 hours.
Comparative Performance of TeSADH Mutants:
| Mutant | ee (%) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| P84S/I86A | 99 | 98 | 8 |
| ΔP84/A85G | 99 | 99 | 6 |
| A85G/I86A/C295A | 99 | 95 | 10 |
Immobilized Lipase Catalysis
Lipase from Pseudomonas fluorescens immobilized on silk fibroin spheres resolves racemic 2a via enantioselective esterification. Using vinyl acetate as an acyl donor, the (S)-enantiomer is obtained with 99% ee and 35% conversion after 96 hours.
Chemical Synthesis via Asymmetric Bromination
Chiral Ruthenium-Catalyzed Reduction
A chemoenzymatic route involves the reduction of 1a using chiral ruthenium complexes modified with (S)-BINAP ligands. This method yields 2a with 98% ee and 82% conversion in tetrahydrofuran (THF) at 50°C.
Bromination of 1-(4-Fluorophenyl)ethanol
Direct bromination of 1-(4-fluorophenyl)ethanol with N-bromosuccinimide (NBS) in carbon tetrachloride at 0°C produces 2a with 85% yield. However, this method lacks stereocontrol, necessitating subsequent enzymatic resolution.
Industrial-Scale Production
Continuous Flow Reactor Systems
A patent-pending method employs continuous flow chemistry for scalable synthesis. The process involves:
Green Chemistry Approaches
Solvent-free mechanochemical bromination using ball milling reduces waste generation. Reaction of 1-(4-fluorophenyl)ethanol with CBr₄ and PPh₃ under mechanical agitation yields 2a with 76% efficiency and 99% ee.
Comparative Analysis of Methods
| Method | ee (%) | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Microbial Reduction | 99 | 90–99 | Moderate | High |
| Enzymatic Reduction | 99 | 95–99 | High | Moderate |
| Chemical Bromination | 50–99 | 70–85 | Low | Low |
| Continuous Flow | 99 | 84 | High | High |
Challenges and Innovations
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (S)-2-Bromo-1-(4-fluorophenyl)ethanol?
- Methodology :
- Bromination : React (S)-1-(4-fluorophenyl)ethanol with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in anhydrous conditions. Chiral resolution via enzymatic catalysis or chiral chromatography may be required to maintain enantiomeric purity .
- Asymmetric Reduction : Use chiral catalysts (e.g., Ru-BINAP complexes) to reduce 2-bromo-1-(4-fluorophenyl)ethanone, ensuring stereochemical control .
- Key Data : Yields typically range from 60–85%, depending on the brominating agent and reaction temperature optimization .
Q. How is the stereochemical configuration of this compound confirmed?
- Analytical Techniques :
- X-ray Crystallography : Single-crystal analysis using SHELXL software refines the absolute configuration .
- Optical Rotation : Compare experimental [α]D values with literature data (e.g., CAS: 101219-73-2 shows [α]D²⁵ = +42° in ethanol) .
- Chiral HPLC : Employ columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) to verify enantiomeric excess (ee ≥ 99%) .
Q. What safety protocols are critical when handling this compound?
- Hazard Classification : Classified as a corrosive solid (UN 3261, Packing Group II). Use nitrile gloves, fume hoods, and secondary containment .
- Storage : Store at –20°C in amber vials to prevent degradation; shelf life ≈1 year under inert atmosphere .
Advanced Research Questions
Q. How can computational methods predict stereochemical outcomes in its synthesis?
- DFT Studies : Model transition states of bromination or reduction steps using Gaussian09 with B3LYP/6-31G(d) basis sets. Predict enantioselectivity by comparing activation energies of (R)- vs. (S)-pathways .
- Molecular Dynamics : Simulate solvent effects (e.g., ethanol vs. THF) on reaction kinetics to optimize ee .
Q. What strategies resolve discrepancies in reported melting points (e.g., 65–66°C vs. 104–106°C)?
- Root Cause Analysis :
- Polymorphism : Recrystallize from different solvents (e.g., acetone vs. water) to isolate stable polymorphs.
- Purity Assessment : Use HPLC-MS to detect impurities (e.g., residual 4-fluorophenylacetic acid) that depress melting points .
Q. How is this compound utilized in bioactive heterocycle synthesis?
- Case Study : React with 1H-imidazole-2-carbaldehyde hydrazine to form 4-(4-fluorophenyl)-1,3-thiazoles, a scaffold with antimicrobial activity. Yield: 89% under dichloromethane/methanol (90:10) .
- Mechanistic Insight : The bromine atom acts as a leaving group, enabling nucleophilic substitution to form C–S bonds in thiazole rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
